
2-(5-Methylthiophen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylthiophen-2-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring fused with a thiophene ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-yl)azetidine can be achieved through several methods:
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition of an imine and an alkene component under photochemical conditions.
Alkylation of Primary Amines: This involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring without the thiophene substitution.
Thiophene: A five-membered sulfur-containing ring without the azetidine substitution.
Pyrrolidine: A five-membered nitrogen-containing ring, structurally similar but with different electronic properties.
Uniqueness: 2-(5-Methylthiophen-2-yl)azetidine is unique due to the combination of the azetidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
777887-44-2 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-2-3-8(10-6)7-4-5-9-7/h2-3,7,9H,4-5H2,1H3 |
InChI Key |
MQPOABPTAWKCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


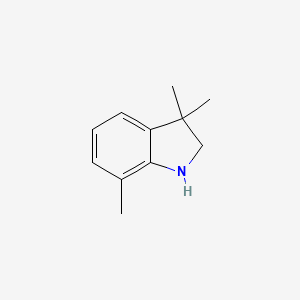
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

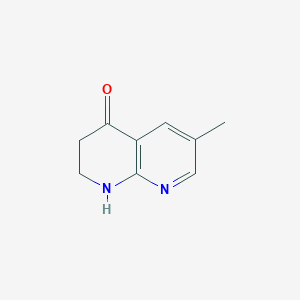
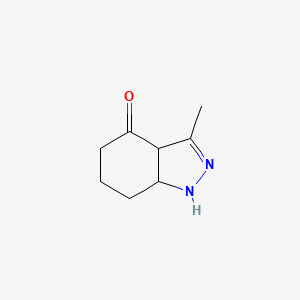
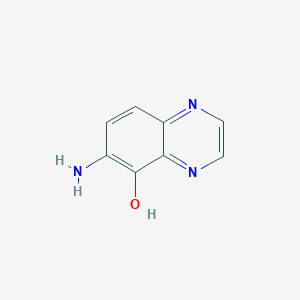
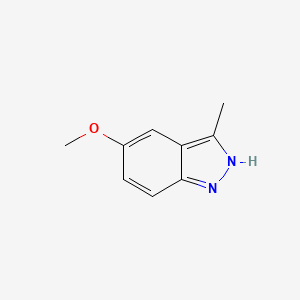
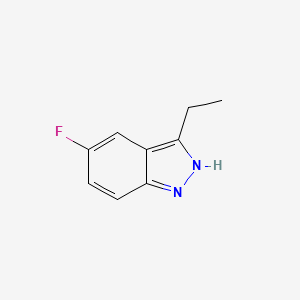
![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)


